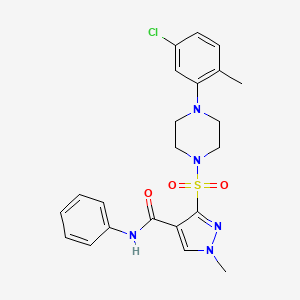
N-(3,4-dimethylphenyl)-6-(4-fluorophenyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-6-(4-fluorophenyl)nicotinamide, also known as DPF-3089, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of nicotinamide derivatives and has been found to exhibit promising results in various studies.
Mecanismo De Acción
The exact mechanism of action of N-(3,4-dimethylphenyl)-6-(4-fluorophenyl)nicotinamide is not fully understood, but it is believed to act by inhibiting specific enzymes and signaling pathways involved in cell growth and proliferation. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in regulating gene expression and cell differentiation.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-6-(4-fluorophenyl)nicotinamide has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and modulate immune responses. Additionally, it has been found to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3,4-dimethylphenyl)-6-(4-fluorophenyl)nicotinamide in lab experiments is its specificity towards HDACs, which makes it a useful tool for studying the role of these enzymes in various biological processes. However, its limited solubility in water and low bioavailability can pose challenges in experimental design and interpretation of results.
Direcciones Futuras
There are several future directions for research on N-(3,4-dimethylphenyl)-6-(4-fluorophenyl)nicotinamide. One area of interest is its potential use in combination therapy with other anti-cancer agents to enhance its efficacy. Additionally, further studies are needed to fully understand its mechanism of action and identify potential targets for therapeutic intervention. Finally, the development of more efficient synthesis methods and formulation strategies could improve its clinical utility.
Métodos De Síntesis
N-(3,4-dimethylphenyl)-6-(4-fluorophenyl)nicotinamide can be synthesized using a multi-step process involving the reaction of 4-fluoro-3-nitrobenzoic acid with 3,4-dimethylaniline to form the intermediate compound, which is then further reacted with nicotinoyl chloride to yield the final product.
Aplicaciones Científicas De Investigación
N-(3,4-dimethylphenyl)-6-(4-fluorophenyl)nicotinamide has been extensively studied for its potential use in treating various diseases and conditions. One of the most significant areas of research is its potential as an anti-cancer agent. Studies have shown that N-(3,4-dimethylphenyl)-6-(4-fluorophenyl)nicotinamide can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl-1-methyl-N-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN5O3S/c1-16-8-9-17(23)14-20(16)27-10-12-28(13-11-27)32(30,31)22-19(15-26(2)25-22)21(29)24-18-6-4-3-5-7-18/h3-9,14-15H,10-13H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOXFIYQLHKZRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=NN(C=C3C(=O)NC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-phenyl-1H-pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

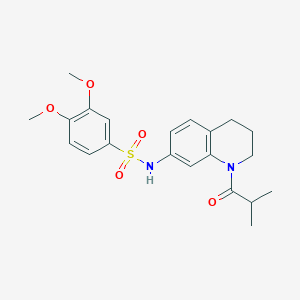
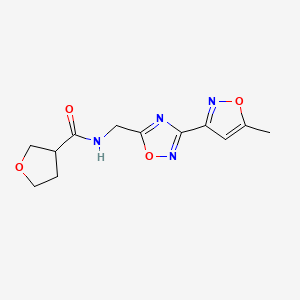
![N-(3,4-dimethoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2621268.png)


![N-{4-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide](/img/structure/B2621273.png)


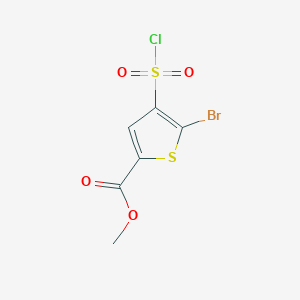

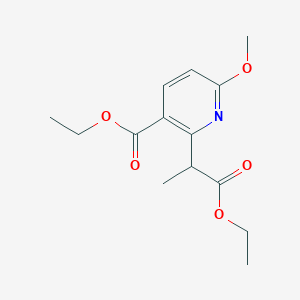
![3-Oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B2621280.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2621284.png)